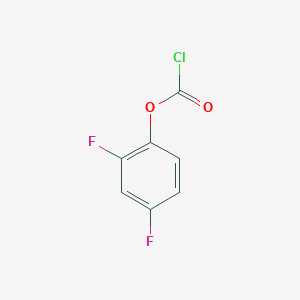
2,4-Difluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorophenyl chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates .
Preparation Methods
2,4-Difluorophenyl chloroformate can be synthesized through the reaction of 2,4-difluorophenol with phosgene. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent decomposition. The general reaction is as follows:
2,4-Difluorophenol+Phosgene→2,4-Difluorophenyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Chemical Reactions Analysis
2,4-Difluorophenyl chloroformate undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with amines to form carbamates. For example:
2,4-Difluorophenyl chloroformate+R-NH2→2,4-Difluorophenyl carbamate+HCl
-
Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols:
2,4-Difluorophenyl chloroformate+R-OH→2,4-Difluorophenyl carbonate+HCl
-
Reaction with Carboxylic Acids: : It forms mixed anhydrides:
2,4-Difluorophenyl chloroformate+R-COOH→2,4-Difluorophenyl anhydride+HCl
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides .
Scientific Research Applications
2,4-Difluorophenyl chloroformate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl chloroformate involves the formation of reactive intermediates that facilitate the transfer of the chloroformate group to nucleophiles. The molecular targets include amines, alcohols, and carboxylic acids, which react with the chloroformate group to form carbamates, carbonate esters, and mixed anhydrides, respectively. The pathways involved in these reactions are typically nucleophilic substitution mechanisms .
Comparison with Similar Compounds
2,4-Difluorophenyl chloroformate is similar to other chloroformates, such as methyl chloroformate and benzyl chloroformate. its unique feature is the presence of fluorine atoms, which can influence its reactivity and the properties of the products formed. Similar compounds include:
Methyl chloroformate: Used in the synthesis of methyl esters and carbamates.
Benzyl chloroformate: Commonly used for the protection of amino groups in peptide synthesis.
4-Nitrophenyl chloroformate: Used in the synthesis of nitrophenyl esters and carbamates.
The presence of fluorine atoms in this compound can enhance the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
(2,4-difluorophenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-1-4(9)3-5(6)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNSHABLLQXXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400900-00-7 |
Source


|
| Record name | 2,4-difluorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)


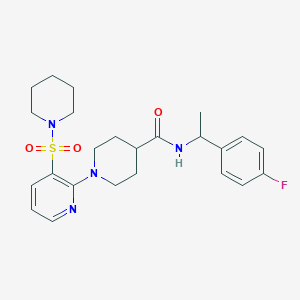
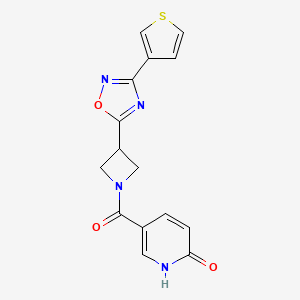

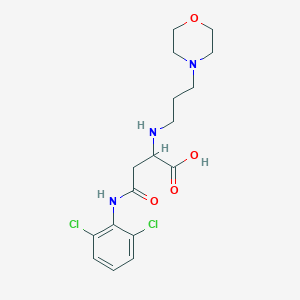

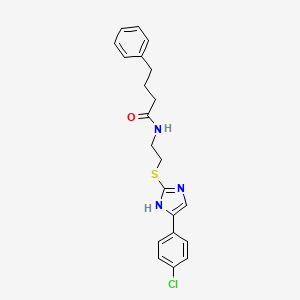
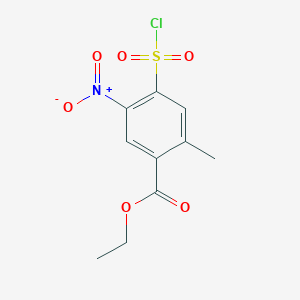

![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)
